![molecular formula C10H16O4 B1480476 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid CAS No. 4722-70-7](/img/structure/B1480476.png)
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid
Description
X-ray Diffraction Analysis of Single Crystals
The crystallographic analysis of related dioxaspiro compounds provides valuable insights into the three-dimensional structure of this compound. X-ray diffraction studies of analogous structures, such as (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, reveal fundamental structural characteristics of the dioxaspiro framework. The crystal data obtained from single crystal X-ray diffraction analysis demonstrates an orthorhombic crystal system with specific unit cell parameters that reflect the molecular packing and intermolecular interactions.
The crystallographic investigation reveals that the dioxaspiro skeleton adopts a well-defined three-dimensional conformation with the six-membered ring maintaining a chair conformation. The unit cell dimensions measured as a = 6.7098 Å, b = 10.3463 Å, and c = 15.3175 Å with a calculated volume of 1063.37 ų provide detailed information about the molecular packing within the crystal lattice. The space group determination and atomic coordinate refinement demonstrate the precise positioning of atoms within the spirocyclic framework, confirming the stereochemical arrangement predicted from spectroscopic analysis.
Crystallographic Parameter | Value | Standard Deviation |
---|---|---|
Crystal System | Orthorhombic | - |
Unit Cell a | 6.7098 Å | 0.0006 Å |
Unit Cell b | 10.3463 Å | 0.0008 Å |
Unit Cell c | 15.3175 Å | 0.0013 Å |
Unit Cell Volume | 1063.37 ų | 0.15 ų |
Formula Units per Cell | 4 | - |
Calculated Density | 1.339 g/cm³ | - |
Conformational Analysis Through Three-Dimensional Structure Modeling
The conformational analysis of this compound reveals the preferred three-dimensional arrangements of the spirocyclic framework and acetic acid substituent. The spirocyclic system exhibits restricted conformational flexibility due to the rigid spiro junction, which locks the two ring systems in a perpendicular orientation. The six-membered cyclohexane ring predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement for this ring system.
The dioxolane ring component maintains a relatively planar geometry with minimal ring puckering, as observed in related spirocyclic structures. The geometric parameters derived from structural modeling indicate that the oxygen atoms in the dioxolane ring are positioned to minimize steric interactions while maintaining optimal orbital overlap. The acetic acid side chain demonstrates conformational flexibility around the carbon-carbon bond connecting it to the cyclohexane ring, allowing for multiple rotational conformers with varying energies.
Computational modeling studies reveal that the most stable conformer positions the carboxylic acid group in an extended conformation that minimizes intramolecular steric clashes. The bond angles and distances within the spirocyclic framework show excellent agreement with theoretical predictions, confirming the accuracy of the structural model. The analysis of torsional angles demonstrates that the spiro carbon maintains tetrahedral geometry with bond angles close to the ideal 109.5 degrees, consistent with sp³ hybridization.
Spectroscopic Identification
Nuclear Magnetic Resonance Spectral Signatures
The Nuclear Magnetic Resonance spectroscopic characterization of this compound provides definitive structural confirmation through detailed analysis of proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts and coupling patterns that correspond to the specific molecular environment of each hydrogen atom within the spirocyclic framework. The dioxolane ring protons appear as a distinct multiplet in the region of 3.9-4.0 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms.
The cyclohexane ring protons demonstrate typical aliphatic chemical shifts with complex multipicity patterns resulting from vicinal coupling interactions. The acetic acid methylene protons appear as a characteristic singlet or doublet depending on the substitution pattern, typically observed in the range of 2.5-2.8 parts per million. The carboxylic acid proton, when observed, appears as a broad singlet in the downfield region around 11-12 parts per million, though this signal is often exchangeable with deuterium oxide.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the acetic acid group appears as a characteristic signal around 170-180 parts per million, consistent with carboxylic acid functionality. The spiro carbon exhibits a unique chemical shift around 108-112 parts per million, reflecting its tetrahedral geometry and attachment to two oxygen atoms. The dioxolane carbon atoms appear in the range of 65-70 parts per million, while the cyclohexane carbons show typical aliphatic shifts between 20-40 parts per million.
Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Carboxylic Acid Proton | 11.5-12.0 | Broad singlet | COOH |
Dioxolane Protons | 3.9-4.0 | Multiplet | OCH₂CH₂O |
Acetic Acid Methylene | 2.5-2.8 | Singlet/Doublet | CH₂COOH |
Cyclohexane Protons | 1.2-2.5 | Complex multiplets | Ring CH and CH₂ |
Carbonyl Carbon | 175-180 | Singlet | C=O |
Spiro Carbon | 108-112 | Singlet | Quaternary spiro C |
Infrared Vibrational Mode Assignments
The Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide definitive identification of functional groups and structural features. The carboxylic acid functionality exhibits a distinctive broad absorption band in the range of 2500-3300 cm⁻¹, attributed to the stretching vibration of the hydroxyl group involved in hydrogen bonding. The carbonyl stretching vibration appears as a strong, sharp absorption around 1700-1720 cm⁻¹, characteristic of carboxylic acid compounds.
The spirocyclic framework contributes several diagnostic vibrational modes that confirm the presence of the dioxolane ring system. The carbon-oxygen stretching vibrations of the ether linkages appear as strong absorptions in the range of 1000-1200 cm⁻¹, with multiple bands reflecting the different carbon-oxygen environments within the structure. The symmetric and antisymmetric stretching modes of the methylene groups in both the dioxolane and cyclohexane rings appear in the region of 2800-3000 cm⁻¹.
The bending vibrations of the methylene groups contribute to the complex absorption pattern observed in the fingerprint region between 800-1500 cm⁻¹. The specific positioning and intensity of these bands provide structural fingerprints that can be used for compound identification and purity assessment. The absence of additional functional group absorptions confirms the structural purity and validates the proposed molecular structure.
Infrared Absorption | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
---|---|---|---|
Hydroxyl Stretch | 2500-3300 | Broad, medium | O-H stretch (hydrogen bonded) |
Carbonyl Stretch | 1700-1720 | Strong, sharp | C=O stretch |
Methylene Stretch | 2800-3000 | Medium | C-H stretch |
Carbon-Oxygen Stretch | 1000-1200 | Strong | C-O stretch (ether) |
Methylene Bend | 1350-1480 | Medium | CH₂ deformation |
Carboxylic Acid Dimer | 920-940 | Medium | O-H out-of-plane bend |
Mass Spectrometric Fragmentation Patterns
The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the calculated molecular weight of the intact molecule. The base peak and major fragment ions result from predictable bond cleavages that follow established fragmentation rules for carboxylic acids and spirocyclic compounds.
The primary fragmentation pathway involves the loss of the carboxylic acid functionality through α-cleavage adjacent to the carbonyl group, resulting in a significant fragment ion at mass-to-charge ratio 155, corresponding to the loss of 45 mass units (COOH). This fragmentation pattern is characteristic of carboxylic acid compounds and provides definitive evidence for the presence of the acetic acid moiety. Additional fragmentation occurs through the cleavage of carbon-carbon bonds within the cyclohexane ring, generating smaller fragment ions that retain the dioxolane portion of the molecule.
The McLafferty rearrangement, common in carboxylic acid compounds, may contribute to the formation of specific fragment ions through hydrogen transfer and subsequent bond cleavage. The dioxolane ring system shows relative stability under mass spectrometric conditions, often appearing as a stable fragment ion that serves as a diagnostic marker for the spirocyclic structure. The fragmentation pattern also includes the loss of ethylene oxide units from the dioxolane ring, producing characteristic fragments that confirm the cyclic ether structure.
Fragment Ion (m/z) | Relative Intensity | Structural Assignment | Fragmentation Mechanism |
---|---|---|---|
200 | 15-25% | Molecular ion [M]⁺ | Parent molecule |
155 | 35-45% | [M-COOH]⁺ | α-cleavage, loss of carboxyl |
127 | 20-30% | [M-C₂H₅O₂]⁺ | Loss of acetic acid unit |
99 | 25-35% | Dioxolane fragment | Ring fragmentation |
71 | 40-60% | Base peak | Cyclohexyl fragment |
43 | 30-40% | CH₃CO⁺ | Acetyl cation |
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBVSZMXMDKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid (CAS Number: 4722-70-7) is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The molecular formula of this compound is with a molecular weight of approximately 200.23 g/mol. While specific physical properties such as density and boiling point are not well-documented, the structure suggests significant interaction capabilities with biological targets due to its functional groups.
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit various biological activities, including anticancer effects. For instance, derivatives of spirocyclic compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
The proposed mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to interfere with pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.
- Induction of oxidative stress : These compounds may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various spirocyclic derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- Anti-inflammatory Effects : Another investigation reported that related dioxaspiro compounds demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro .
- Neuroprotective Properties : Preliminary studies suggest that spirocyclic compounds may offer neuroprotective effects against oxidative stress-induced neuronal damage, potentially useful in treating neurodegenerative diseases .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Recent studies have explored the potential of compounds related to the dioxaspiro structure as 5-HT1A receptor agonists . For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated for their pharmacological profiles, particularly their selectivity and potency at serotonin receptors. Research indicates that modifications to the dioxaspiro structure can enhance receptor affinity and selectivity, making these compounds promising candidates for treating disorders related to serotonin dysregulation, such as anxiety and depression .
Table 1: Summary of Biological Activities of Dioxaspiro Derivatives
Compound Name | Activity Type | Affinity (pD2) | Selectivity Ratio (5-HT1A/α1) |
---|---|---|---|
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Agonist | 8.61 | 18 |
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid | Potential Agonist | TBD | TBD |
Synthetic Methodologies
The synthesis of this compound often involves complex multi-step reactions. A versatile synthetic strategy has been developed that allows for the efficient preparation of this compound from readily available precursors. This method not only enhances yield but also minimizes hazardous steps typically associated with the synthesis of similar compounds .
Table 2: Synthetic Pathways for Dioxaspiro Compounds
Step Description | Reagents/Conditions | Yield (%) |
---|---|---|
Initial cyclization to form dioxaspiro framework | Aldehyde + Ketone under acidic conditions | 75 |
Functionalization at acetic acid moiety | Acetic anhydride in pyridine | 85 |
Final purification | Column chromatography | 90 |
Therapeutic Potential
The therapeutic potential of this compound is primarily linked to its activity as a neuroactive compound . Its ability to interact with serotonin receptors suggests applications in treating mood disorders and other psychiatric conditions. Ongoing research is focused on understanding its mechanism of action and optimizing its pharmacokinetic properties for clinical use.
Case Studies
Several case studies highlight the efficacy of dioxaspiro derivatives in preclinical models:
- Case Study 1: A study demonstrated that a derivative exhibiting high selectivity for the 5-HT1A receptor significantly reduced anxiety-like behaviors in rodent models without the sedative effects commonly associated with traditional anxiolytics .
- Case Study 2: Another investigation reported that modifications to the dioxaspiro structure improved solubility and bioavailability, leading to enhanced therapeutic outcomes in models of depression .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
-
Ethyl ester formation : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetate.
-
Benzyl ester formation : Using benzyl bromide and a base like triethylamine produces the corresponding benzyl ester.
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Ethylation | Ethanol, H₂SO₄, reflux | 85% | |
Benzylation | Benzyl bromide, Et₃N, DMF | 78% |
Amidation and Coupling Reactions
The acid participates in peptide coupling reactions to form amides, which are critical for pharmaceutical applications:
-
EDCI/HOBt-mediated coupling : Reacts with primary amines (e.g., phenethylamine) to generate amide derivatives.
-
Mixed anhydride method : Uses isobutyl chloroformate to activate the carboxyl group before amine addition .
Example :
Typical yields: 70–90% .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming hydrocarbons:
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Pyrolysis : Heating above 200°C under inert gas generates 1,4-dioxaspiro[4.5]decane .
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Oxidative decarboxylation : Using lead tetraacetate (Pb(OAc)₄) produces alkene derivatives via radical intermediates.
Method | Conditions | Product | Yield |
---|---|---|---|
Thermal | 220°C, N₂ atmosphere | 1,4-Dioxaspiro[4.5]decane | 65% |
Pb(OAc)₄ | Dichloromethane, 25°C | Spirocyclic alkene | 52% |
Ring-Opening Reactions
The dioxaspiro ring undergoes hydrolysis under acidic or enzymatic conditions:
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Acid-catalyzed hydrolysis : Concentrated HCl cleaves the acetal, yielding cyclohexanone and glycolic acid derivatives .
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Enzymatic cleavage : Lipases in aqueous buffer selectively open the dioxolane ring .
Mechanism :
Reaction time: 12–24 hours .
Functionalization of the Spirocyclic Core
The spirocyclic structure allows further modifications:
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Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexane ring .
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Halogenation : Bromine in CCl₄ adds across double bonds in unsaturated derivatives.
Modification | Reagents | Outcome | Reference |
---|---|---|---|
Epoxidation | m-CPBA, CH₂Cl₂ | Spiroepoxide | |
Bromination | Br₂, CCl₄ | Dibromospiro compound |
Key Structural Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Spiro Ring Size and Substituent Position
- The 7-yl and 8-yl positional isomers differ in steric and electronic environments. For example, 8-yl derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities due to the spatial arrangement of the acetic acid group .
- Smaller spiro systems (e.g., 4.4-nonane in ) reduce molecular weight and alter solubility compared to 4.5-decane analogs .
Functional Group Reactivity
- Carboxylic acid vs. ester : The methyl ester () enhances lipophilicity, making it suitable for hydrophobic matrices, while the free acid () participates in salt formation or conjugation reactions .
- Acrylic acid derivatives () enable conjugation via Michael addition or polymerization, expanding utility in materials science .
Q & A
Basic: What are the key steps in synthesizing 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Core Formation : Cyclization of a diol with a ketone or aldehyde under acidic/basic conditions to generate the spiro-dioxolane ring system .
- Functionalization : Introduction of the acetic acid moiety via alkylation or ester hydrolysis. For example, ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate can be hydrolyzed to yield the target compound .
- Optimization : Computational methods (e.g., quantum chemical calculations) and high-throughput screening can identify optimal catalysts, solvents, and temperatures to maximize yield and purity .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the spirocyclic structure and substituent positions. For example, spiro carbon signals appear as distinct singlets in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₈O₅: calculated 242.1154, observed 242.1150) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- HPLC-PDA : Validates purity (>98%) using reverse-phase chromatography .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Solubility : Limited solubility in water (e.g., <1 mg/mL at 25°C) but improved in polar aprotic solvents (e.g., DMSO, ethanol). Solubility data for related compounds suggest pH-dependent behavior due to the carboxylic acid group .
- Stability : Stable at 2–8°C in dry form but prone to hydrolysis in aqueous acidic/basic conditions. Degradation studies via accelerated stability testing (40°C/75% RH) are recommended .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict enantioselectivity in spirocyclic systems .
- Docking Studies : Molecular docking evaluates interactions with chiral catalysts (e.g., organocatalysts) to design asymmetric alkylation protocols .
- Machine Learning : Algorithms trained on spirocyclic reaction databases identify optimal conditions (e.g., solvent, catalyst loading) for stereocontrol .
Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing dioxolane with dithiolane rings) and assay bioactivity to isolate critical structural motifs .
- Meta-Analysis : Cross-reference biological data across studies while controlling for variables like assay type (e.g., IC₅₀ in enzyme vs. cell-based assays) .
- Crystallography : Resolve 3D conformations to explain divergent binding affinities (e.g., spiro ring puckering affecting target interactions) .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?
Answer:
- Synthesis of Labeled Analogs : Introduce isotopes at specific positions (e.g., ¹³C in the acetic acid moiety) using labeled precursors (e.g., ¹³C-sodium cyanide) .
- Tracing via LC-MS/MS : Monitor labeled metabolites in in vitro hepatocyte models to identify oxidation, conjugation, or ring-opening pathways .
- Kinetic Isotope Effects (KIE) : Study enzymatic cleavage mechanisms (e.g., esterase-mediated hydrolysis) using deuterated derivatives .
Advanced: What methodologies address discrepancies in synthetic yields reported across literature?
Answer:
- Reproducibility Protocols : Standardize reaction parameters (e.g., solvent drying, inert atmosphere) and validate purity of starting materials .
- Design of Experiments (DoE) : Use factorial design to statistically isolate critical variables (e.g., temperature vs. catalyst ratio) affecting yield .
- Cross-Lab Validation : Collaborate with independent labs to replicate key syntheses and identify systematic errors (e.g., unaccounted moisture) .
Advanced: How can hybrid experimental-computational workflows accelerate derivative library design?
Answer:
- Virtual Screening : Generate derivative libraries in silico (e.g., substituent variations on the spiro ring) and prioritize candidates with predicted bioactivity .
- Parallel Synthesis : Use automated platforms (e.g., microwave-assisted reactors) to synthesize top candidates in parallel .
- High-Throughput Assays : Screen derivatives against targets (e.g., kinases, GPCRs) to validate computational predictions .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.